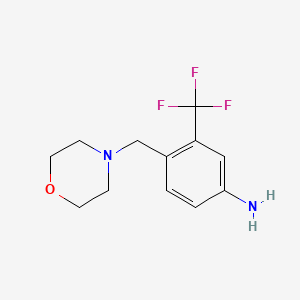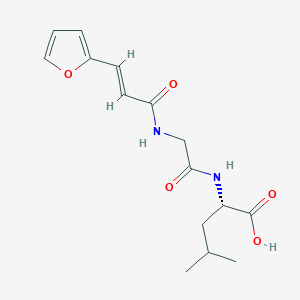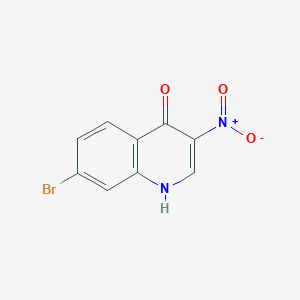
7-Bromo-3-nitroquinolin-4-ol
説明
The compound 7-Bromo-3-nitroquinolin-4-ol is a brominated and nitrated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 7th position and a nitro group at the 3rd position on the quinoline ring. The hydroxyl group at the 4th position indicates its potential for forming hydrogen bonds and participating in various chemical reactions.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 7-Bromo-3-nitroquinolin-4-ol, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 6-bromo-4-iodoquinoline is achieved through a series of reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which includes cyclization and substitution reactions . Similarly, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure and a nucleophilic non-isotopic exchange . These methods could potentially be adapted for the synthesis of 7-Bromo-3-nitroquinolin-4-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a closely related compound, 7-Bromoquinolin-8-ol, has been analyzed, revealing that bromination occurs at the 7-position of the 8-hydroxyquinoline derivative. The presence of intermolecular and weak intramolecular O-H...N hydrogen bonds leads to the formation of hydrogen-bonded dimers in the solid state . This information suggests that 7-Bromo-3-nitroquinolin-4-ol may also exhibit similar hydrogen bonding patterns due to the hydroxyl group.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 7-Bromo-3-nitroquinolin-4-ol. However, the presence of reactive functional groups such as the bromo and nitro groups implies that it could undergo various substitution reactions, potentially serving as an intermediate in the synthesis of more complex molecules. The hydroxyl group could also be involved in condensation reactions or serve as a coordination site in metal complexes, as seen in the coordination behavior of related ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-3-nitroquinolin-4-ol are not directly discussed in the provided papers. Nonetheless, based on the properties of similar compounds, it can be inferred that the compound is likely to be solid at room temperature and may exhibit moderate solubility in polar solvents due to the presence of the hydroxyl group. The bromo and nitro groups may also confer increased reactivity compared to unsubstituted quinoline, affecting its boiling point, melting point, and stability.
科学的研究の応用
Synthesis of PI3K/mTOR Inhibitors
7-Bromo-3-nitroquinolin-4-ol serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. It is used in the creation of compound 5, which is synthesized through a series of steps including nitration, chlorination, alkylation, reduction, and substitution. This compound is key in the synthesis of quinoline inhibitors and derivatives of NVP-BEZ235, a notable PI3K/mTOR inhibitor (Lei et al., 2015).
Synthesis of Bromoquinolin-6-ols
7-Bromo-3-nitroquinolin-4-ol is also involved in the Skraup-type synthesis of bromoquinolin-6-ols. This process involves the transformation of 4-nitro- and 4-methoxyanilines into bromoquinolin-6-ols, which are then converted into 3-bromoquinolin-6-ols, potentially with additional substituents at positions 7 and 8 (Lamberth et al., 2014).
Photochemistry and Photolabile Protecting Group
The compound is used in photochemistry as a photolabile protecting group for carboxylic acids. 8-Bromo-7-hydroxyquinoline (BHQ), a derivative, demonstrates greater photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other esters. This makes it useful as a caging group for biological messengers in vivo (Fedoryak & Dore, 2002).
Anticancer Agent Potential
Some quinoline derivatives, such as 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines. This indicates potential use as an anticancer agent, especially in causing cancer cell death through apoptotic activity (Köprülü et al., 2018).
Antimicrobial Activity
Novel metal complexes derived from 8-hydroxyquinolineazo analogues of 7-Bromo-3-nitroquinolin-4-ol have demonstrated significant antimicrobial activity. These complexes, involving Cu(II), Co(II), and Ni(II), have shown enhanced activity compared to their corresponding ligands, suggesting potential applications in antimicrobial treatments (Jyotirmaya et al., 2017).
Safety And Hazards
特性
IUPAC Name |
7-bromo-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMLADCOCGDUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621176 | |
| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-nitroquinolin-4-ol | |
CAS RN |
723280-94-2 | |
| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3-nitroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



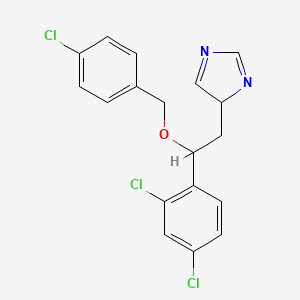
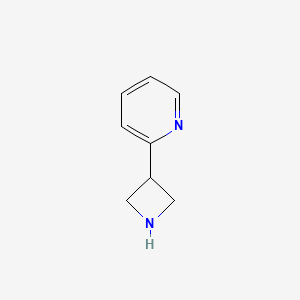
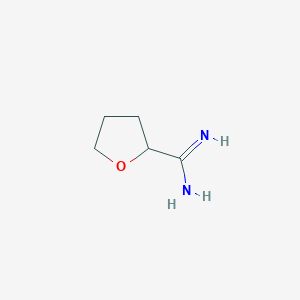
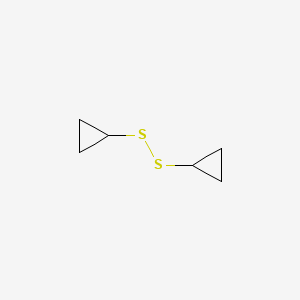
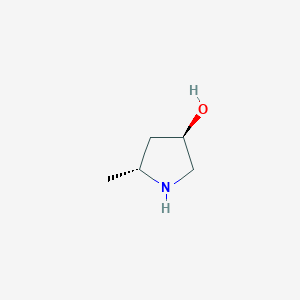
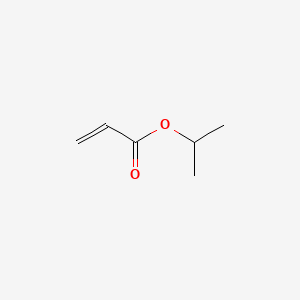

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)
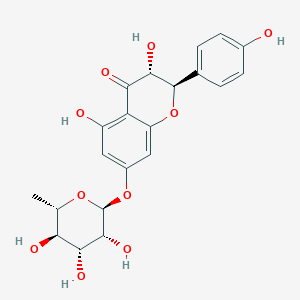
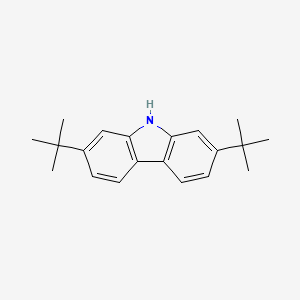
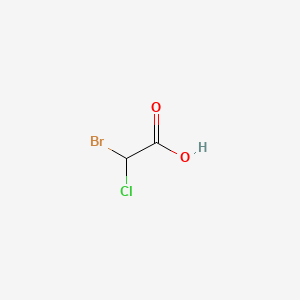
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)
